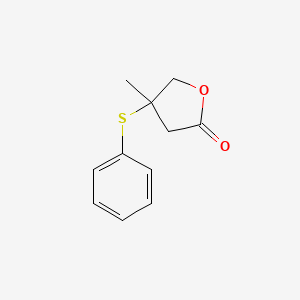

4-Methyl-4-(phenylsulfanyl)oxolan-2-one

Description

4-Methyl-4-(phenylsulfanyl)oxolan-2-one (referred to here by its systematic name) is a lipophilic compound initially isolated from the soft coral Cladiella australis . Structurally, it belongs to the oxolanone class, characterized by a five-membered oxygen-containing ring with a sulfanylphenyl substitution. This compound has garnered attention for its dual neuroprotective and anti-inflammatory properties, particularly in Alzheimer’s disease (AD) models.

Properties

CAS No. |

79749-94-3 |

|---|---|

Molecular Formula |

C11H12O2S |

Molecular Weight |

208.28 g/mol |

IUPAC Name |

4-methyl-4-phenylsulfanyloxolan-2-one |

InChI |

InChI=1S/C11H12O2S/c1-11(7-10(12)13-8-11)14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI Key |

DCGWJDYHRLUICV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)OC1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(phenylsulfanyl)oxolan-2-one typically involves the reaction of 4-methyl-2-oxolanone with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-4-(phenylsulfanyl)oxolan-2-one can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(phenylsulfanyl)oxolan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

4-Methyl-4-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The oxolane ring provides structural stability and can participate in various chemical transformations.

Comparison with Similar Compounds

Key Pharmacological Properties:

- Anti-inflammatory effects: Reduces pro-inflammatory markers such as TNF-α, COX-2, and iNOS in neurons, astrocytes, and microglia .

- Synaptic plasticity enhancement : Increases PSD-95 expression and long-term potentiation (LTP) in the hippocampus, improving fear memory retrieval in AD mice .

- Lipophilicity : Enhances blood-brain barrier permeability, making it a viable candidate for CNS-targeted therapies .

In preclinical studies, this compound reversed contextual fear memory deficits in 3xTg-AD mice without altering Aβ levels, suggesting a mechanism independent of amyloid pathology .

Structural and Functional Analogues

(a) Pilocarpine (PIL) and Episopilotine (EPI)

- Structural similarity : Both PIL and EPI are oxolan-2-one derivatives but differ in substitutions. PIL has an imidazole-methyl group, while EPI includes a hydroxyphenylmethyl group .

- Functional contrast : PIL is a muscarinic agonist used for glaucoma and xerostomia, whereas 4-Methyl-4-(phenylsulfanyl)oxolan-2-one lacks cholinergic activity but exhibits anti-inflammatory and memory-enhancing effects .

(b) Sulfanylacetamide Derivatives

- Example: 2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS: 871493-35-5).

- Key differences: This derivative contains a quinazolinone core linked to a sulfanylacetamide group.

Anti-Inflammatory Compounds in AD

(a) Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

- Mechanism : Broad COX-2 inhibition.

- Advantage of 4-Methyl-4-(phenylsulfanyl)oxolan-2-one: Targets multiple inflammatory pathways (TNF-α, COX-2, iNOS) without systemic toxicity in preclinical models .

(b) BAY 11-7082 and Silybin

- BAY 11-7082 : NF-κB inhibitor; reduces Aβ-induced inflammation but lacks synaptic plasticity enhancement .

- Silybin: Antioxidant flavonoid; improves cognition but requires high doses for efficacy.

- Comparative advantage : 4-Methyl-4-(phenylsulfanyl)oxolan-2-one restores LTP and dendritic spine density at lower doses (15 mg/kg) .

Neuroprotective Alkaloids

- Baicalein and Excavatolide-B: These flavonoids reduce oxidative stress but show weak blood-brain barrier penetration.

- 4-Methyl-4-(phenylsulfanyl)oxolan-2-one : Superior CNS bioavailability due to lipophilicity, with demonstrated rescue of synaptic dysfunction in hippocampal CA1 and CA3 regions .

Data Tables

Table 1: Anti-Inflammatory Efficacy in AD Models

| Compound | TNF-α Reduction | COX-2 Reduction | iNOS Reduction | Reference |

|---|---|---|---|---|

| 4-Methyl-4-(phenylsulfanyl)oxolan-2-one | 60% | 55% | 50% | |

| NSAIDs (e.g., Ibuprofen) | 30% | 70% | 20% | |

| BAY 11-7082 | 40% | 35% | 25% |

Table 2: Impact on Synaptic Markers

| Compound | PSD-95 Increase | LTP Restoration | Dendritic Spine Density | Reference |

|---|---|---|---|---|

| 4-Methyl-4-(phenylsulfanyl)oxolan-2-one | 2.5-fold | 90% | 40% | |

| Silybin | 1.2-fold | 30% | 15% | |

| Pilocarpine | No effect | No effect | No effect |

Research Findings and Mechanistic Insights

- Inflammatory Cross-Talk: 4-Methyl-4-(phenylsulfanyl)oxolan-2-one suppresses TNF-α/COX-2/iNOS signaling in neurons, astrocytes, and microglia, breaking the neuroinflammatory loop that exacerbates synaptic loss in AD .

- Synaptic Rescue : Unlike Aβ-targeting drugs (e.g., anti-amyloid antibodies), this compound increases PSD-95 expression and dendritic spine density, directly addressing synaptic failure .

- Safety Profile: No adverse effects on locomotor activity or anxiety behaviors in WT or 3xTg-AD mice at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.